molecular formula C7H3ClN2O6 B11718547 2-Chloro-4,5-dinitrobenzoic acid CAS No. 33458-98-9

2-Chloro-4,5-dinitrobenzoic acid

Cat. No.: B11718547
CAS No.: 33458-98-9
M. Wt: 246.56 g/mol
InChI Key: YNOPZLWHBMWCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5-dinitrobenzoic acid: is an organic compound with the molecular formula C7H3ClN2O6 and a molecular weight of 246.56 g/mol It is a derivative of benzoic acid, characterized by the presence of chlorine and nitro groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dinitrobenzoic acid typically involves the nitration of 2-chloro-4-nitrobenzoic acid. The process includes the following steps :

    Reactants: 2-chloro-4-nitrobenzoic acid, sulfuric acid, and red fuming nitric acid.

    Reaction Conditions: The reaction mixture is heated to 90°C for 40 minutes.

    Procedure: The suspension is allowed to cool and then quenched with ice water. The resulting solid is filtered and washed with water to obtain this compound with a yield of 95%.

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-dinitrobenzoic acid undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups.

    Substitution: Replacement of chlorine or nitro groups with other functional groups.

    Reduction: Conversion of nitro groups to amino groups.

Common Reagents and Conditions:

    Nitration: Sulfuric acid and nitric acid.

    Substitution: Various nucleophiles under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.

Major Products:

    Nitration: Formation of additional nitro derivatives.

    Substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 2-chloro-4,5-diaminobenzoic acid.

Scientific Research Applications

2-Chloro-4,5-dinitrobenzoic acid has several applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dinitrobenzoic acid involves its interaction with molecular targets and pathways . For example, it has been identified as a photochemical deprenylase of i6A RNA, demonstrating exceptional selectivity towards i6A. This process involves the conversion of its substituent into a “N-doped” ozonide, which upon hydrolysis releases natural adenine. This chemical approach offers insights into RNA modification biology and potential therapeutic applications.

Comparison with Similar Compounds

  • 4-Chloro-3,5-dinitrobenzoic acid
  • 2-Chloro-3,5-dinitrobenzoic acid
  • 3,5-Dinitrobenzoic acid

Comparison: 2-Chloro-4,5-dinitrobenzoic acid is unique due to the specific positioning of the chlorine and nitro groups on the aromatic ringCompared to its isomers and other dinitrobenzoic acids, it may exhibit different physicochemical properties, such as acidity, solubility, and reactivity, making it suitable for specific research and industrial applications .

Properties

CAS No.

33458-98-9

Molecular Formula

C7H3ClN2O6

Molecular Weight

246.56 g/mol

IUPAC Name

2-chloro-4,5-dinitrobenzoic acid

InChI

InChI=1S/C7H3ClN2O6/c8-4-2-6(10(15)16)5(9(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

YNOPZLWHBMWCPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.